molecular formula C10H9NO3 B1466064 Methyl 4-cyano-2-methoxybenzoate CAS No. 406719-76-4

Methyl 4-cyano-2-methoxybenzoate

Cat. No.: B1466064
CAS No.: 406719-76-4
M. Wt: 191.18 g/mol
InChI Key: JFCISGMVSHCQBL-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is characterized by a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzoate ester. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-methoxybenzoate can be synthesized through the cyanation of methyl 2-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the cyano group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-2-methoxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-2-methoxybenzoate is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Biological Activity

Methyl 4-cyano-2-methoxybenzoate (CAS: 188793-06-8) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Chemical Formula: C10H9NO3
  • Molecular Weight: 189.18 g/mol

The compound features a methoxy group (-OCH3), a cyano group (-CN), and a benzoate structure, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness particularly against:

  • Bacteria:
    • Staphylococcus aureus
    • Escherichia coli
  • Fungi:
    • Candida albicans

Table 1 summarizes the antimicrobial efficacy of this compound against selected microorganisms.

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It induces apoptosis in cancer cell lines, which is crucial for cancer treatment strategies. The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through interactions with cellular receptors and enzymes.

The biological activity of this compound can be attributed to its structural features:

  • Cyano Group: The cyano group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets.
  • Methoxy Group: The methoxy group contributes to lipophilicity, facilitating membrane penetration and bioavailability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) and increased markers of apoptosis compared to untreated controls .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. However, caution is advised as higher concentrations may lead to organ toxicity, particularly affecting liver and kidney functions .

Conclusion and Future Directions

This compound shows promise as a multifaceted compound with antimicrobial and antitumor activities. Ongoing research is necessary to explore its full potential in drug development, particularly in creating derivatives with enhanced efficacy and reduced toxicity.

Future studies should focus on:

  • Mechanistic Studies: Further elucidation of the molecular pathways involved in its biological activities.
  • In Vivo Studies: Evaluation of efficacy and safety profiles in animal models.
  • Synthesis of Derivatives: Development of analogs with improved pharmacological properties.

The compound's unique chemical structure presents opportunities for innovation in therapeutic applications across various fields, including oncology and infectious disease management.References:

Properties

IUPAC Name

methyl 4-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCISGMVSHCQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triphenylphosphine polymer bound (50 mg; 0.15 mmol; 0.15 eq.), palladium (II) acetate (15.04 mg; 0.07 mmol; 0.07 eq.) and DMF (3 mL) were first mixed, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (117.43 mg; 1 mmol; 1 eq.) and 4-bromo-2-methoxybenzoate (ALDRICH; 653098-10G; 245.07 mg; 1 mmol; 1 eq.) were added and the resulting mixture was purged once more before heating at 140° C. for 50 min. The reaction mixture was then filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined filtrates were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvent gave the title compound as a white powder (157 mg; 82%). 1H NMR (DMSO-d6, 400 MHz) δ 7.76 (d, J=7.9 Hz, 1H), 7.68 (d, J=1.4 Hz, 1H), 7.50 (dd, J=7.9, 1.4 Hz, 1H), 3.88 (s, 3H), 3.82 (s, 3H). LC/MS (Method A): 190.8 (M−H)−; 191.8 (M+H)+. HPLC (Method A), Rt 2.67 min (purity: 94.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
15.04 mg
Type
catalyst
Reaction Step Three
Name
4-bromo-2-methoxybenzoate
Quantity
245.07 mg
Type
reactant
Reaction Step Four
Name
zinc cyanide
Quantity
117.43 mg
Type
catalyst
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

To a mixture of 4-cyano-2-methoxybenzoic acid (1.00 g, 5.648 mmol, Biogene) in methanol (15.0 mL) was added p-toluenesulfonic acid monohydrate (286 mg, 1.48 mmol, Aldrich) and it was heated to reflux under an argon atmosphere for 16 hrs. The solvent was removed and the reaction mixture was extracted with EtOAc, washed with saturated Na2CO3, water, and saturated NaCl. The organic phase was separated, dried over Na2SO4, filtered and concentrated to give 4-cyano-2-methoxy-benzoic acid methyl ester (1.04 g, 96.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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